

An In-depth Technical Guide to 1-(furan-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Furan-2-yl)propan-2-amine

Cat. No.: B1272657

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-(furan-2-yl)propan-2-amine**, a furan derivative with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and insights into its synthesis and biological significance.

Chemical Identity and Nomenclature

The compound with the structural name 1-(2-furyl)propan-2-amine is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: **1-(furan-2-yl)propan-2-amine**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

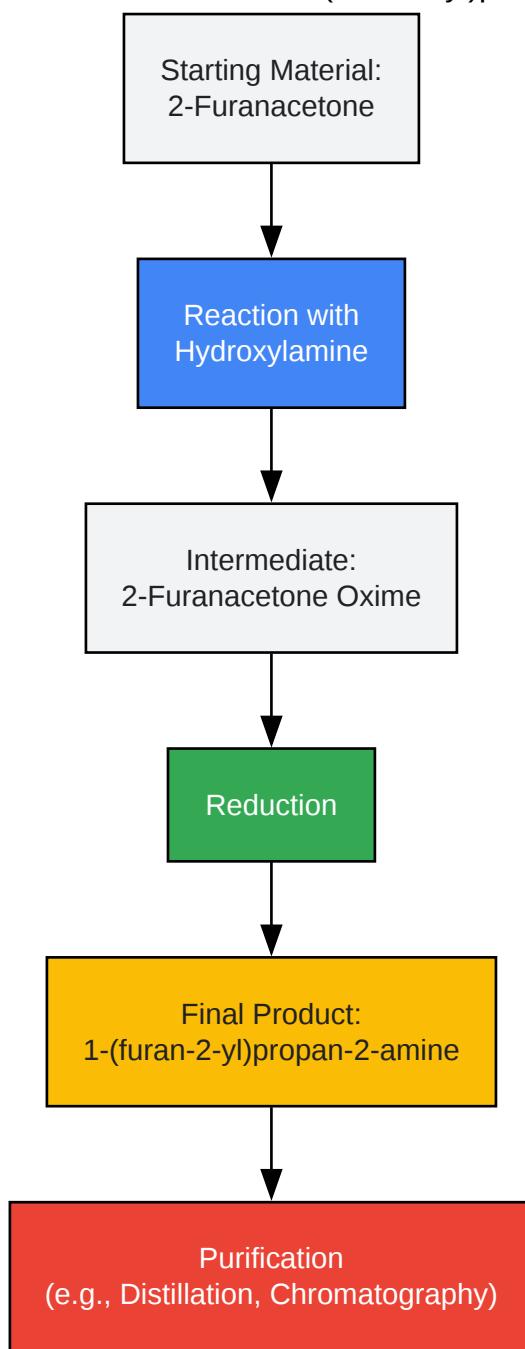
- 1-(2-furyl)propan-2-amine[\[1\]](#)
- α-Methyl-2-furanethanamine[\[1\]](#)
- 2-Furan-2-yl-1-methyl-ethylamine[\[1\]](#)
- 1-(2-furyl)-2-propanamine[\[1\]](#)
- 2-(2-furyl)-1-methylethylamine[\[3\]](#)

- OTAVA-BB 1038641[4]

Physicochemical Properties

The fundamental physicochemical properties of **1-(furan-2-yl)propan-2-amine** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	[1][2][4][5]
Molecular Weight	125.17 g/mol	[1][2][4][5]
Exact Mass	125.084063974 Da	[1]
XLogP3	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	39.2 Å ²	[1]
CAS Number	57580-64-0	[1][2][3][4][5]


Synthesis and Experimental Protocols

The synthesis of 1-aryl- and 1-heteroarylpropan-2-amines, including furan derivatives, can be achieved through various organic synthesis routes. A common approach involves the reduction of a corresponding oxime or the reductive amination of a ketone.

Illustrative Synthesis Workflow:

The following diagram outlines a general workflow for the synthesis of **1-(furan-2-yl)propan-2-amine**.

General Synthesis Workflow for 1-(furan-2-yl)propan-2-amine

[Click to download full resolution via product page](#)

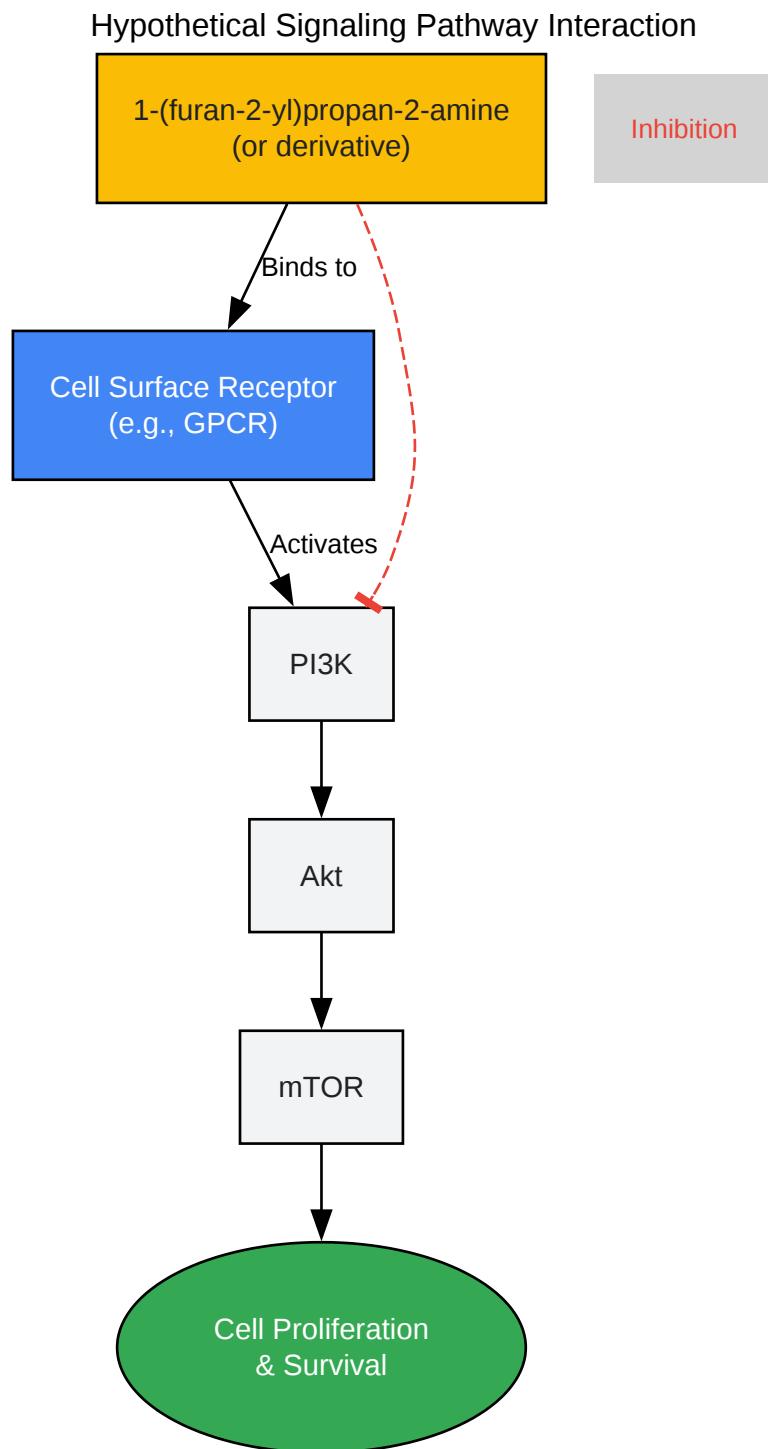
Caption: General synthesis workflow for **1-(furan-2-yl)propan-2-amine**.

Experimental Protocol: Enzymatic Kinetic Resolution

For the preparation of enantioenriched 1-aryl- and 1-heteroarylpropan-2-amines, enzymatic kinetic resolution is a valuable technique. The following provides a general protocol based on the use of Lipase B from *Candida antarctica* (CAL-B).^[6]

- Reaction Setup: In a suitable solvent (e.g., toluene), dissolve the racemic **1-(furan-2-yl)propan-2-amine** and an acyl donor (e.g., ethyl acetate).
- Enzyme Addition: Add immobilized CAL-B to the reaction mixture.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with constant stirring.
- Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using chiral High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the desired conversion is reached (typically around 50%), filter off the enzyme.
- Separation: Separate the resulting (R)-amide and the unreacted (S)-amine by extraction or chromatography.
- Hydrolysis: The (R)-amide can be hydrolyzed under acidic or basic conditions to yield the enantioenriched (R)-amine.

Biological Activity and Potential Applications


Furan derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[7] While specific biological data for **1-(furan-2-yl)propan-2-amine** is limited in the public domain, related structures have been investigated for their interaction with various biological targets.

Potential Signaling Pathway Interactions:

Compounds containing the furan moiety have been shown to interact with key signaling pathways implicated in cancer.^[7] For instance, some furan-based compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.^[7]

Additionally, indole derivatives with a similar propan-2-amine side chain are known to interact with serotonin receptors, suggesting a potential for neurological activity.[8]

The following diagram illustrates a hypothetical interaction of a furan-containing compound with a cellular signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical interaction with the PI3K/Akt/mTOR signaling pathway.

Future Directions:

The structural features of **1-(furan-2-yl)propan-2-amine** make it an interesting candidate for further investigation in drug discovery. Future research could focus on:

- Synthesis of Derivatives: Creating a library of derivatives to explore structure-activity relationships.
- Biological Screening: Testing the compound and its derivatives against a panel of biological targets, including cancer cell lines and receptors in the central nervous system.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

This guide provides a foundational understanding of **1-(furan-2-yl)propan-2-amine**. As research progresses, a more detailed picture of its therapeutic potential is expected to emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Furan-2-yl)propan-2-amine | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 1-(furan-2-yl)propan-2-amine | 57580-64-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]
- 8. Buy N-(Propan-2-yl)-1H-indol-2-amine [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(furan-2-yl)propan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272657#1-2-furyl-propan-2-amine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com